molecular formula C14H16ClO5PS B027863 Coumaphos-d10 CAS No. 287397-86-8

Coumaphos-d10

Cat. No. B027863
CAS RN: 287397-86-8
M. Wt: 372.8 g/mol
InChI Key: BXNANOICGRISHX-IZUSZFKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumaphos-d10 is an organophosphate pesticide used to control a wide variety of pests, including flies, mites, and ticks. It has been used in agricultural applications for several decades, but has recently gained popularity as a tool in laboratory experiments due to its ability to quickly and effectively control pests in laboratory settings.

Scientific Research Applications

  • Analytical Chemistry Applications : Coumaphos-d10 is used as an internal standard in gas-liquid chromatographic-mass spectrometric analyses. Kochansky (2000) synthesized diethyl-d10 coumaphos and related compounds for such applications, emphasizing its role in improving the accuracy and reliability of analytical methods in detecting coumaphos residues (Kochansky, 2000).

  • Environmental and Ecological Impact Studies : Research by Bevk, Kralj, and Čokl (2012) showed that coumaphos, used to control the Varroa destructor mite in honeybee colonies, can disrupt food transfer among bees, leading to increased mortality. This study highlights the ecological impact of coumaphos use in apiculture (Bevk, Kralj, & Čokl, 2012).

  • Toxicology and Safety Assessments : Research by Gregorc et al. (2018) indicated that coumaphos exposure in honeybees caused higher mortality and down-regulation of antioxidant genes. Such studies are crucial in understanding the toxicological effects of pesticide use on non-target organisms like bees (Gregorc et al., 2018).

  • Development of Novel Detection Methods : A study by Dai et al. (2012) developed a method for attomolar detection of coumaphos, showcasing the advancement in analytical techniques for monitoring trace levels of environmental contaminants. This method has a low limit of detection and is suitable for fast, in-field detection of coumaphos (Dai et al., 2012).

Mechanism of Action

Target of Action

Coumaphos-d10, like its parent compound Coumaphos, is an organophosphate pesticide . Its primary target is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in the nervous system of many organisms, including insects and mites . AChE is responsible for terminating the transmission of nervous signals where acetylcholine (ACh) is the neurotransmitter .

Mode of Action

This compound acts by inhibiting the activity of AChE . This inhibition prevents the termination of nervous signals, resulting in constant neuronal activity and excitation . This overstimulation of the nervous system leads to paralysis and eventual death of the affected organisms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an accumulation of ACh at neuromuscular junctions and cholinergic brain synapses . This results in overstimulation of the neurons and muscles, causing paralysis and death .

Pharmacokinetics

It is known that only a small part of the topically administered dose is absorbed . The absorption of this compound through the skin depends on the animal species, the administered dose, and the extension of the treated body surface .

Result of Action

The result of this compound action is the paralysis and death of the targeted organisms ostertagi helminths . It is also toxic to A. stephensi and A. aegypti mosquitoes when applied topically .

Safety and Hazards

Coumaphos-d10 is fatal if swallowed and toxic in contact with skin. It is very toxic to aquatic life . It is also lethal to rats .

Relevant Papers One relevant paper discusses a method to detect Coumaphos based on surface plasmon resonance (SPR) and immune reaction . This method is promising for a large number of samples quick detection on spot and for application prospects .

Biochemical Analysis

Biochemical Properties

Coumaphos-d10 shares many properties with the regular Coumaphos . It is involved in biochemical reactions, particularly in the context of pest control. It interacts with enzymes and proteins in pests, leading to their elimination .

Cellular Effects

This compound, like its parent compound Coumaphos, has significant effects on cells. It is known to have contact and stomach poison properties, capable of killing parasites harmful to bees and protecting the health of the bee colony . It should be noted that this compound, being an organophosphorus pesticide, may have certain toxicity to humans and the environment .

Molecular Mechanism

The molecular mechanism of this compound is similar to that of Coumaphos. It is converted into the corresponding oxon metabolite in vivo, similar to other organophosphate pesticides, that inhibits acetylcholinesterase (AChE) .

Temporal Effects in Laboratory Settings

In a 2-year field experiment, residues of Coumaphos were assessed in honey, bee brood, and beeswax . The study found that Coumaphos was observed in bee brood after treatment and accumulated in beeswax . This suggests that the effects of this compound could also change over time in laboratory settings.

Metabolic Pathways

The metabolic pathways of this compound are likely to be similar to those of Coumaphos. Organophosphorus compounds like Coumaphos are known to undergo hydrolysis, yielding monoester and finally inorganic phosphate .

Transport and Distribution

It is known that Coumaphos residues can be found in various parts of a bee hive, suggesting that it can be transported and distributed within a biological system .

Subcellular Localization

Given its role as an insecticide and its interactions with enzymes such as acetylcholinesterase, it is likely that it localizes to areas of the cell where these enzymes are present .

properties

IUPAC Name

7-[bis(1,1,2,2,2-pentadeuterioethoxy)phosphinothioyloxy]-3-chloro-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClO5PS/c1-4-17-21(22,18-5-2)20-10-6-7-11-9(3)13(15)14(16)19-12(11)8-10/h6-8H,4-5H2,1-3H3/i1D3,2D3,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNANOICGRISHX-IZUSZFKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C)OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the purpose of synthesizing Coumaphos-d10?

A1: this compound is a deuterated form of the insecticide Coumaphos. It was specifically designed and synthesized to serve as an internal standard in gas-liquid chromatography-mass spectrometry (GC-MS) analyses []. This technique is crucial for accurately quantifying Coumaphos levels in various matrices, such as environmental samples or biological specimens. The use of a deuterated analog like this compound improves the reliability and accuracy of these analyses.

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